molecular formula C8H8N2O2 B13270717 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one

6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one

Cat. No.: B13270717
M. Wt: 164.16 g/mol
InChI Key: JPWWBUIKBVSHEG-UHFFFAOYSA-N
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Description

6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused ring system combining a furan and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which then undergoes cyclization with furfural to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can produce various substituted furo[2,3-d]pyridazin-7-one derivatives.

Scientific Research Applications

6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog with a similar core structure but lacking the fused furan ring.

    Pyridazinone: Contains a similar pyridazine ring but with different substituents and functional groups.

Uniqueness

6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities compared to simpler analogs.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-ethylfuro[2,3-d]pyridazin-7-one

InChI

InChI=1S/C8H8N2O2/c1-2-10-8(11)7-6(5-9-10)3-4-12-7/h3-5H,2H2,1H3

InChI Key

JPWWBUIKBVSHEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CO2)C=N1

Origin of Product

United States

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